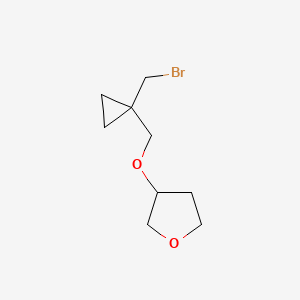
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is a chemical compound with the molecular formula C9H15BrO2 and a molecular weight of 235.12 g/mol . This compound is known for its unique structure, which includes a bromomethyl group attached to a cyclopropyl ring, further connected to a tetrahydrofuran moiety. It is utilized in various research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran typically involves the reaction of cyclopropylmethanol with a brominating agent to introduce the bromomethyl group. This intermediate is then reacted with tetrahydrofuran under specific conditions to form the final compound . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .
Analyse Des Réactions Chimiques
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is valuable in scientific research due to its versatility. It is used in:
Chemistry: As a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In the study of biochemical pathways and interactions, particularly those involving brominated compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropyl and tetrahydrofuran moieties contribute to the compound’s stability and reactivity, facilitating its use in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran include:
3-((1-(Chloromethyl)cyclopropyl)methoxy)tetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability characteristics .
Propriétés
Formule moléculaire |
C9H15BrO2 |
|---|---|
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
3-[[1-(bromomethyl)cyclopropyl]methoxy]oxolane |
InChI |
InChI=1S/C9H15BrO2/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h8H,1-7H2 |
Clé InChI |
LZXOAPJVILSKPE-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OCC2(CC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
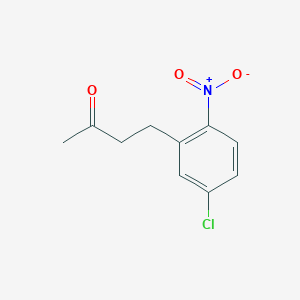
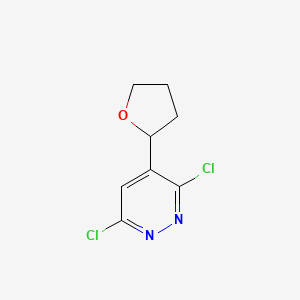



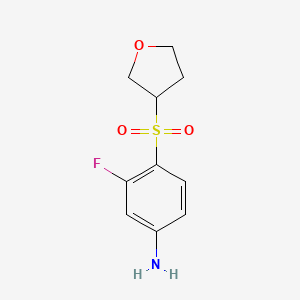
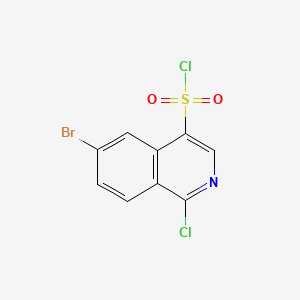
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
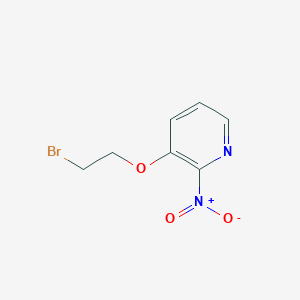

![N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B15315106.png)
